molecular formula C20H17N3O2S B1224419 2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(phenylmethyl)acetamide

2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(phenylmethyl)acetamide

Cat. No.: B1224419
M. Wt: 363.4 g/mol
InChI Key: WNQMTIUEFBINEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(phenylmethyl)acetamide is a member of benzofurans.

Scientific Research Applications

Crystal Structure Analysis

  • Researchers Subasri et al. (2016) and Zhang et al. (2009) explored the crystal structures of compounds closely related to 2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(phenylmethyl)acetamide. These studies revealed the folded conformation of the molecules, demonstrating the spatial arrangement of the pyrimidine ring in relation to the benzene ring, which is significant in understanding the chemical and physical properties of these compounds (Subasri et al., 2016); (Zhang et al., 2009).

Synthesis and Structural Determination

  • The synthesis of novel derivatives and their structural analysis has been a focal point of research. For example, Ying-jun (2012) detailed the synthesis of a novel compound with a structure determined by various spectroscopic techniques. This highlights the methodologies in creating and identifying new compounds with potentially significant applications (Li Ying-jun, 2012).

Antitumor and Antimicrobial Activity

  • Several studies, including those by Hafez and El-Gazzar (2017), and Yurttaş, Tay, and Demirayak (2015), have investigated the antitumor and antimicrobial properties of compounds structurally related to this compound. These research efforts are crucial for understanding the potential therapeutic applications of these compounds (Hafez & El-Gazzar, 2017); (Yurttaş, Tay, & Demirayak, 2015).

Development of Novel Heterocyclic Compounds

  • Research by Abu‐Hashem et al. (2020) and Wang et al. (2019) focused on the synthesis of novel heterocyclic compounds using structures similar to the compound . These studies contribute to the expansion of chemical libraries and the exploration of new compounds with unique properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020); (Wang et al., 2019).

Cascade Reactions for Heterocycle Synthesis

  • Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in one-pot cascade reactions, a method that can be applied to synthesize a wide variety of heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Schmeyers & Kaupp, 2002).

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-benzyl-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H17N3O2S/c1-13-22-18-15-9-5-6-10-16(15)25-19(18)20(23-13)26-12-17(24)21-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,21,24)

InChI Key

WNQMTIUEFBINEP-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=CC=C3)OC4=CC=CC=C42

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=CC=C3)OC4=CC=CC=C42

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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